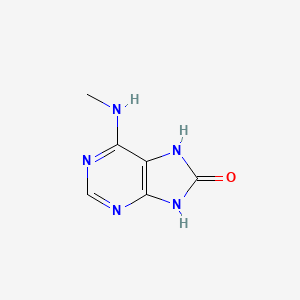

6-(Methylamino)-1H-purin-8(7H)-one

Description

Significance of Purine (B94841) Scaffolds in Contemporary Chemical Research and Chemical Biology

The purine scaffold, a heterocyclic structure composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is of paramount importance in the chemical and life sciences. Purines are fundamental to all known life, forming the basis for the nucleobases adenine (B156593) and guanine (B1146940), which are essential building blocks of DNA and RNA. nih.gov Beyond their role in genetics, purine derivatives are central to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide. Furthermore, purines and their derivatives act as coenzymes, allosteric modulators, and signal transducers, participating in a vast array of biological processes. nih.gov

In the realm of medicinal chemistry and drug discovery, the purine scaffold is considered a "privileged" structure. This term reflects its ability to bind to a wide range of biological targets with high affinity, making it a fertile starting point for the development of new therapeutic agents. nih.gov The versatility of the purine ring system allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. Consequently, purine analogs have been successfully developed into drugs for a multitude of diseases, including cancer, viral infections (such as HIV, herpes, and influenza), and autoimmune disorders. nih.gov The ongoing exploration of both natural and synthetic purines continues to yield promising lead compounds, solidifying the scaffold's central role in the quest for novel medicines. nih.govnih.gov

Historical Context and Precedents of Substituted Purinone Derivatives in Academic Inquiry

The academic and industrial investigation of substituted purine derivatives has a rich history, rooted in the development of antimetabolite theory. A landmark achievement in this field was the work of Nobel laureates Gertrude Elion and George Hitchings, who, beginning in the late 1940s, systematically synthesized and evaluated hundreds of purine analogs. nih.gov Their research was based on the premise that compounds structurally similar to natural purines could interfere with nucleic acid synthesis and, therefore, halt the proliferation of rapidly dividing cells like cancer cells or pathogens. wikipedia.org

This rational drug design approach led to the discovery of highly influential drugs, including the anticancer agents 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine. nih.govnih.gov 6-MP, an analog of hypoxanthine (B114508), was first approved for the treatment of acute lymphocytic leukemia in 1953 and remains a cornerstone of therapy. nih.govoncohemakey.com These pioneering discoveries demonstrated that modifications at the C6 and C2 positions of the purine ring could impart potent biological activity. This success spurred decades of further research into other substituted purines, including purinones (those containing an oxo group), as researchers sought to create new agents with improved efficacy and novel mechanisms of action for a wide range of diseases. nih.govnih.gov

Structural Characterization and Tautomeric Considerations of 6-(Methylamino)-1H-purin-8(7H)-one

A critical aspect of the structure of 8-oxopurines, including this compound, is tautomerism. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, two primary forms of tautomerism are significant: keto-enol and prototropic tautomerism of the imidazole ring.

Quantum mechanical studies on analogous compounds like 8-oxoguanine and 8-oxoadenine show that the 8-keto form is heavily favored over the 8-enol (8-hydroxy) form in aqueous solutions. nih.govnih.gov Therefore, this compound is expected to exist predominantly as the 8-oxo tautomer. Additionally, the proton on the imidazole ring can reside on either the N7 or N9 nitrogen atom. Computational studies indicate that for many purines, these N7-H and N9-H tautomers can coexist in equilibrium, with the exact ratio influenced by the substitution pattern and the surrounding environment (e.g., solvent). nih.gov The N7-H tautomer is explicitly named in the compound's systematic name, but the N9-H tautomer represents a viable and likely coexisting form.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₇N₅O |

| Monoisotopic Mass | 165.06506 g/mol |

| Average Mass | 165.156 g/mol |

| CAS Registry Number | 89073-90-5 |

Table 2: Plausible Tautomeric Forms of this compound

| Tautomer Name | Description | Predicted Stability (in aqueous solution) |

|---|---|---|

| This compound | 8-oxo, N7-H tautomer | Major |

| 6-(Methylamino)-1H-purin-8(9H)-one | 8-oxo, N9-H tautomer | Major |

| 6-(Methylamino)-7,9-dihydro-1H-purin-8-ol | 8-enol tautomer | Minor |

Research Trajectories and Academic Relevance of this compound in Advanced Chemical and Biological Systems

The academic relevance of this compound stems from its identity as a modified purine nucleobase and its place within the broader class of substituted purines that are actively investigated for therapeutic potential. This compound has been identified as an endogenous methylated nucleoside found in human fluids, indicating its relevance in the field of metabolomics for understanding physiological and pathological states. selleckchem.com

Current research trajectories for substituted purinones focus heavily on oncology and infectious diseases. The purine scaffold provides an excellent framework for designing inhibitors of key enzymes, such as kinases, which are often dysregulated in cancer. Studies on novel 6,8,9-trisubstituted purine analogs have shown promising cytotoxic activity against various human cancer cell lines, in some cases exceeding the efficacy of clinical reference drugs like 5-Fluorouracil. nih.gov Similarly, other research has demonstrated that modifying the C6 position of the purine ring can lead to compounds with significant activity against parasites like Leishmania amazonensis. nih.gov While large-scale biological evaluations specifically for this compound are not widely published, its structure fits the profile of a compound that could be explored within these established research avenues. Its synthesis and evaluation would be a logical step in the continued academic inquiry into the structure-activity relationships of purinone derivatives for advanced biological applications.

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)-7,9-dihydropurin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-4)11-6(12)10-3/h2H,1H3,(H3,7,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDFPHCRHWMZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454576 | |

| Record name | 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89073-90-5 | |

| Record name | 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Methylamino 1h Purin 8 7h One and Its Analogues

Strategic Approaches to Purinone Ring System Construction

The formation of the bicyclic purinone core is a critical step in the synthesis of 6-(methylamino)-1H-purin-8(7H)-one. This is typically achieved through cyclization reactions of appropriately substituted pyrimidine (B1678525) precursors.

The classical and most versatile method for the synthesis of purines, including 8-oxopurine derivatives, is the Traube purine (B94841) synthesis. Current time information in Bangalore, IN.nih.govscribd.comchemistry-online.comscribd.comresearchgate.net This method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon. For the synthesis of this compound, a key precursor is 4,5-diamino-6-(methylamino)pyrimidine. This intermediate can be prepared from 4-amino-6-chloro-5-nitropyrimidine, which upon reaction with methylamine, followed by reduction of the nitro group, yields the desired triaminopyrimidine.

The final cyclization to form the imidazole (B134444) ring of the purine is then achieved by reacting the 4,5-diaminopyrimidine derivative with a suitable one-carbon source. To introduce the 8-oxo functionality, urea (B33335) is a commonly employed reagent. scribd.comchemistry-online.com The reaction proceeds via the formation of a ureido intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to afford the this compound.

Alternative one-carbon sources for the cyclization step include formic acid and chlorocarbonic esters, which would lead to the corresponding purine, that can be subsequently oxidized at the C8 position. nih.govchemistry-online.comnih.gov

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Structure | Role in Synthesis |

| 4,5-Diamino-6-(methylamino)pyrimidine | Key pyrimidine intermediate for Traube synthesis | |

| Urea | One-carbon source for the formation of the 8-oxo functionality |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like purines from simple starting materials in a one-pot fashion. nih.govorganic-chemistry.org While specific examples for the direct synthesis of this compound via MCRs are not extensively documented, general strategies for the synthesis of C(8)-substituted purine derivatives have been developed. These often involve the reaction of a mixture of aminomalononitrile, urea, and an α-amino acid ester, followed by ring annulation. nih.gov Adapting such a strategy by using appropriate precursors could potentially lead to the formation of the desired 8-oxopurine scaffold.

Functionalization and Derivatization Strategies at the 6-Position and Purine Core

Once the purinone ring system is established, further diversification can be achieved through various functionalization reactions at the 6-position and other sites on the purine core.

N-alkylation of the purine core, particularly at the N7 and N9 positions of the imidazole ring, is a common strategy for creating diverse analogs. nih.govmdpi.comnih.gov The regioselectivity of alkylation can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. nih.govmdpi.com For this compound, direct alkylation can lead to a mixture of N7 and N9 isomers. The use of protecting groups on the exocyclic amino group or at the 8-oxo position can help to control the regioselectivity of the alkylation. For instance, starting from a 6-chloropurine (B14466) precursor allows for N-alkylation prior to the introduction of the methylamino group. mdpi.com

The introduction of the methylamino group at the 6-position is typically achieved through nucleophilic aromatic substitution (SNAr) on a 6-halopurine precursor, most commonly 6-chloro-8-oxopurine. researchgate.net This reaction is generally straightforward and proceeds by treating the 6-chloropurine derivative with methylamine. researchgate.net

Table 2: N-Alkylation and Amination Reactions

| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |

| N-Alkylation | 6-Chloropurine | Alkyl halide, Base (e.g., K2CO3) | N-alkyl-6-chloropurine | mdpi.com |

| Amination | 6-Chloro-8-oxopurine | Methylamine | This compound | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the purine scaffold, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling is a widely used method for the introduction of aryl and vinyl substituents at the 6-position of purines. researchgate.netstudfile.netlibretexts.org This reaction typically involves the coupling of a 6-halopurine (e.g., 6-chloropurine) with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netstudfile.net

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide an efficient route for the formation of N-aryl and N-alkyl bonds at the 6-position. nih.govnih.govresearchgate.net These reactions are particularly useful for coupling a 6-halopurine with a wide range of primary and secondary amines, including methylamine, to yield the corresponding 6-aminopurine derivatives. The choice of ligand for the palladium catalyst is crucial for the efficiency and scope of these reactions. nih.govnih.govresearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | 6-Chloropurine | Arylboronic acid | Pd(PPh3)4, K2CO3 | 6-Arylpurine | researchgate.netstudfile.net |

| Buchwald-Hartwig Amination | 6-Chloropurine nucleoside | Arylamine | Pd(OAc)2, Xantphos, Cs2CO3 | N6-Aryl adenosine (B11128) analog | nih.govnih.govresearchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, particularly nucleoside analogs, requires stereoselective methods to control the configuration at the anomeric center of the sugar moiety. A common approach is the stereoselective glycosylation of the purine base. researchgate.netnih.govresearchgate.net This typically involves the coupling of a protected purine base, such as a silylated derivative of 6-chloro-8-oxopurine, with an activated sugar donor (e.g., a glycosyl halide or triflate) in the presence of a Lewis acid catalyst. researchgate.net The stereochemical outcome of the glycosylation can be influenced by several factors, including the nature of the protecting groups on the sugar, the solvent, and the catalyst system. The N-glycosylation can lead to a mixture of N7 and N9-glycosylated isomers, which often requires chromatographic separation. researchgate.net

Subsequent manipulation of the functional groups, such as the introduction of the methylamino group at the 6-position via amination of the 6-chloro precursor, leads to the final chiral nucleoside analog. nih.gov

Green Chemistry Principles in the Synthesis of Purinone Compounds

The growing emphasis on sustainability within the chemical and pharmaceutical industries has propelled the adoption of green chemistry principles in the synthesis of complex molecules like purinone compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogues is increasingly benefiting from these innovative and environmentally conscious methodologies, which include microwave-assisted synthesis, the use of eco-friendly solvents, and biocatalysis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, offering significant advantages over conventional heating methods. nih.gov By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times, often from hours or days to mere minutes, while simultaneously improving reaction yields and product purity. youtube.com This technology has been successfully applied to the synthesis of various purine derivatives and their nucleoside analogues.

Several studies have demonstrated the efficacy of microwave assistance in constructing the purine core and its derivatives. For instance, the synthesis of novel purine thioglycoside analogs was achieved via condensation of 5-amino-1H-pyrazoles with ketene (B1206846) dithiolate salts under microwave irradiation, a key step in a multi-step protocol. nih.gov Similarly, new purines and their N-alkyl derivatives have been synthesized using microwave-assisted techniques, showcasing the method's ability to improve yields and shorten reaction times. researchgate.net The benefits of this approach are not limited to the core structure; microwave heating has also been employed for the synthesis of C(8)-substituted purine building blocks from prebiotic compounds under solvent-free conditions, highlighting its role in promoting atom economy and sustainable chemistry. nih.gov

The advantages of MAOS in the synthesis of purine analogues are summarized in the table below, comparing it with conventional heating methods.

| Product Type | Reaction | Method | Reaction Time | Yield (%) | Reference |

| Purine Thioglycoside Analogs | Condensation & Cyclization | Microwave | 2-5 min | 60-85% | nih.gov |

| N-Alkyl Purine Derivatives | Alkylation | Microwave | 10-20 min | 75-90% | researchgate.net |

| C(8)-Substituted Purines | Multicomponent Synthesis | Microwave | 2 min | Good | nih.gov |

| 1-Arylmethyl Uracil Derivatives | Alkylation | Microwave | 5-15 min | 80-95% | researchgate.net |

| C6-Azolyl Purine Nucleosides | C-N Coupling | Conventional Heating | 12-24 h | 60-80% | rsc.org |

| C6-Azolyl Purine Nucleosides | Solvent-Free/Heat | 1-2 h | 85-95% | rsc.org |

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis for Purine Analogues

Application of Green Solvents and Solvent-Free Conditions

A core tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Research into the synthesis of purinone compounds has explored the use of water as a benign solvent, as well as solvent-free reaction conditions. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. youtube.com Microwave-assisted alkylation of purine and pyrimidine derivatives has been successfully carried out in water, providing an eco-friendly pathway with good regioselectivity and yields. researchgate.net

Solvent-free, or solid-state, reactions represent another significant advancement. These reactions, often facilitated by microwave irradiation or grinding, minimize waste and can lead to higher efficiency and unique selectivity. A notable example is the catalyst- and solvent-free synthesis of C6-azolyl purine nucleosides from unprotected 6-chloropurine nucleosides. rsc.org This method provides a simple and environmentally friendly route, yielding products in high purity without the need for complex workup procedures to remove solvents or catalysts. rsc.org Furthermore, bio-based solvents like Cyrene, derived from biomass, are emerging as viable, non-toxic alternatives to conventional polar aprotic solvents such as DMF, particularly in reactions like amide bond synthesis, which is relevant to the elaboration of purine scaffolds. mdpi.com

| Green Approach | Specific Method | Target Compound Class | Key Advantages | Reference |

| Alternative Solvent | Microwave-assisted synthesis in water | Pyrimidine and purine derivatives | Eco-friendly, simple manipulation, short reaction time | researchgate.net |

| Alternative Solvent | Use of Cyrene | Bioactive molecules (amides) | Bio-based, non-toxic, biodegradable | mdpi.com |

| Solvent-Free | Catalyst- and solvent-free C-N coupling | C6-azolyl purine nucleosides | High yields, simple, environmentally friendly | rsc.org |

| Solvent-Free | Microwave-assisted multicomponent synthesis | C(8)-substituted purines | Atom economy, prebiotic relevance | nih.gov |

Table 2: Green Solvents and Solvent-Free Conditions in Purine Analogue Synthesis

Biocatalysis in Purinone Synthesis

Biocatalysis utilizes enzymes—"nature's catalysts"—to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. astrazeneca.commdpi.com This approach avoids the use of harsh reagents, extreme temperatures, and heavy metal catalysts, making it an inherently sustainable method for synthesizing complex molecules like active pharmaceutical ingredients. nih.gov Enzymes offer outstanding stereo-, regio-, and chemoselectivity, which can significantly shorten synthetic routes by eliminating the need for protecting groups and reducing the formation of side products. nih.govnih.gov

In the context of purine synthesis, enzymes can be employed in various ways. The salvage pathway for nucleotide synthesis, which recycles purine bases and nucleosides, is an energy-efficient process catalyzed by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT). nih.govmicrobenotes.comnih.gov While these are natural metabolic pathways, their principles can be adapted for synthetic purposes. For example, immobilized enzymes can be used in flow reactors for the continuous and sustainable production of nucleotide analogues. researchgate.net

Furthermore, enzymes can catalyze key bond-forming reactions. For instance, the formation of amide bonds, a common step in the synthesis of functionalized purines, can be achieved using a dual-enzyme system involving a carboxylic acid reductase and an acyltransferase in a one-pot reaction, avoiding hazardous solvents and high temperatures. astrazeneca.com The application of biocatalysis is a rapidly advancing field, with enzyme engineering and genome mining continuously expanding the toolbox available to synthetic chemists for creating novel and sustainable pathways to purinone compounds. nih.gov

Iii. Advanced Spectroscopic and Crystallographic Elucidation of 6 Methylamino 1h Purin 8 7h One Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer primary insights into the molecular structure. The ¹H NMR spectrum reveals the number and types of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. For 6-(Methylamino)-1H-purin-8(7H)-one, the ¹H spectrum would be expected to show signals for the purine (B94841) C2-H proton, the N-H protons of the purine ring and the methylamino group, and the methyl protons.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals and for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this molecule, it would primarily confirm the coupling within the methylamino group if observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It would definitively link the C2 proton to the C2 carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals long-range couplings (typically 2-4 bonds) between protons and carbons. epa.gov It is instrumental in piecing together the purine ring system and confirming the position of the methylamino group. For example, correlations would be expected from the methyl protons to the C6 carbon, and from the C2-H proton to the C4 and C6 carbons. Studies on 6-mercaptopurine (B1684380) derivatives have extensively used ¹H-¹³C and ¹H-¹⁵N HMBC to determine protonation and tautomeric patterns. researchgate.netepa.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing conformational insights. It could potentially reveal the spatial relationship between the methyl group and the purine ring.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Note: These are estimated values based on analogous purine structures. Actual experimental values may vary.)

| Position | Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 2 | C-H | ~7.8 - 8.2 | Aromatic proton signal. |

| 6 | -NH-CH₃ | ~2.9 - 3.1 | Methyl group protons, likely a doublet if coupled to NH. |

| 6 | -NH-CH₃ | ~7.0 - 7.5 (broad) | Amine proton, may exchange with solvent. |

| 7 or 9 | N-H | ~10.5 - 11.5 (broad) | Imidazole (B134444) ring proton, position depends on dominant tautomer. |

| 1 | N-H | ~12.5 - 13.5 (broad) | Pyrimidine (B1678525) ring proton, position depends on dominant tautomer. |

| 2 | C | ~150 - 155 | Purine ring carbon. |

| 4 | C | ~152 - 157 | Purine ring carbon. |

| 5 | C | ~105 - 110 | Purine ring carbon. |

| 6 | C | ~158 - 162 | Purine ring carbon attached to the methylamino group. |

| 8 | C=O | ~155 - 160 | Carbonyl carbon. |

| - | -CH₃ | ~26 - 28 | Methyl carbon. |

Application of NMR for Tautomeric Ratio Determination

Purines, including this compound, can exist in multiple tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The compound can exist as the N7-H or N9-H tautomer in the imidazole ring, and the keto (-C=O) or enol (-C-OH) form at the C8 position. NMR spectroscopy is a powerful tool for studying these equilibria in solution.

The chemical shifts of the ring protons and carbons are highly sensitive to the tautomeric state. By comparing observed chemical shifts with those from quantum-chemical calculations for different tautomers, the predominant form can be identified. epa.gov For example, studies on 6-methylthiopurin-8-one have shown that the N7-H, N9-H tautomer is the major species in aqueous solution. rsc.org Similarly, NMR studies on 6-mercaptopurine derivatives used quantum-chemical calculations to evaluate the ratio of different N-H tautomeric forms. researchgate.netepa.gov Variable-temperature NMR experiments can also provide thermodynamic data on the tautomeric equilibrium.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Insight

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact molecular architecture and conformation. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com

For this compound, a successful crystal structure determination would unambiguously identify the dominant tautomer in the solid state. It would also reveal the planarity of the purine ring system and the orientation of the exocyclic methylamino group relative to the ring. Furthermore, analysis of the crystal packing would provide detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly. nih.gov

While specific crystallographic data for the title compound was not found, the table below presents representative data for a related purine derivative, 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide, to illustrate the type of information obtained from such an analysis. mdpi.com

Interactive Table: Representative Single-Crystal X-ray Diffraction Data for a Related Purine Derivative (Data for 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide) mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | (C₅H₅N₅(C₃H₅))₂Cu₄Br₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6870(3) |

| b (Å) | 9.7447(2) |

| c (Å) | 16.4418(4) |

| β (°) | 100.681(3) |

| Volume (ų) | 1367.72(7) |

| Z | 2 |

| Temperature (K) | 150 |

Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. Advanced techniques, particularly tandem mass spectrometry (MS/MS), are used to elucidate fragmentation pathways, which offers significant structural information. nih.gov

For this compound (Molecular Weight: 165.15 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the elemental formula. kobv.de

The fragmentation pattern is key to structural confirmation. Based on the principles of mass spectral fragmentation of amines and heterocyclic compounds, likely fragmentation pathways for this compound would include:

α-Cleavage: Loss of a hydrogen radical from the methylamino group.

Loss of the methyl radical (•CH₃) to give a stable ion.

Cleavage of the purine ring, often initiated by the loss of HCN from the pyrimidine portion or cleavage of the imidazole ring. This is a characteristic fragmentation pathway for purine bases. researchgate.net

Loss of carbon monoxide (CO) from the C8-keto group.

Isotopic labeling, for example, using deuterium (B1214612) (²H) or ¹³C, can be employed to track the atoms through the fragmentation process, confirming the proposed pathways. For instance, labeling the methyl group would result in a corresponding mass shift in any fragment containing that group, providing definitive evidence for its location in the fragment ion. kobv.de

Interactive Table: Plausible Mass Fragments for this compound (Based on general fragmentation rules for related structures)

| Plausible Fragment Ion | m/z (Nominal) | Proposed Loss from [M+H]⁺ (m/z 166) |

|---|---|---|

| [M+H]⁺ | 166 | - |

| [M-CH₃]⁺ | 150 | •CH₃ + H⁺ |

| [M+H - NH₂CH₃]⁺ | 135 | CH₃NH₂ |

| [M+H - CO]⁺ | 138 | CO |

| [M+H - HCN]⁺ | 139 | HCN |

| [M+H - CO - HCN]⁺ | 111 | CO, HCN |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. researchgate.net These techniques are complementary and highly sensitive to molecular structure, functional groups, and intermolecular interactions, particularly hydrogen bonding. nih.gov

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups.

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the purine ring and the methylamino group. The position and shape of these bands are highly sensitive to hydrogen bonding. mdpi.com

C-H stretching: Bands around 2800-3000 cm⁻¹ from the methyl group.

C=O stretching: A strong absorption in the FTIR spectrum, typically around 1650-1700 cm⁻¹, corresponding to the C8=O carbonyl group. The frequency of this vibration is a sensitive probe of its hydrogen-bonding environment. nih.gov

C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the purine ring system.

N-H bending: Vibrations around 1550-1650 cm⁻¹.

Studies on related compounds like 6-(dimethylamino)purine have used FTIR and Raman in conjunction with DFT calculations to make detailed assignments of the vibrational modes. researchgate.net Such analysis for this compound could confirm functional groups and provide strong evidence for the intermolecular hydrogen bonding network in the solid state, which complements the data from X-ray diffraction.

Interactive Table: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on data for analogous purine structures nih.govresearchgate.net and general group frequencies)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretching (ring, amine) | 3100 - 3500 | FTIR, Raman |

| C-H stretching (methyl) | 2850 - 3000 | FTIR, Raman |

| C=O stretching (C8) | 1650 - 1700 | FTIR (strong) |

| Ring stretching (C=N, C=C) | 1400 - 1650 | FTIR, Raman |

| N-H bending | 1550 - 1650 | FTIR |

| CH₃ bending | 1350 - 1470 | FTIR, Raman |

| Ring breathing modes | 700 - 900 | Raman (often strong) |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.orgwikipedia.org These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. vanderbilt.eduencyclopedia.pub

The parent compound, this compound, is achiral and therefore does not exhibit a CD signal. It cannot be superimposed on its mirror image.

However, chiroptical spectroscopy becomes critically important for chiral derivatives of this compound. For instance, if the purine is attached to a chiral moiety, such as a sugar (forming a nucleoside) or another chiral substituent, the resulting molecule would be optically active.

Electronic Circular Dichroism (ECD): Measured in the UV-Vis region, ECD spectra are sensitive to the electronic transitions within the chromophoric purine ring, which become optically active due to the influence of the attached chiral center. ECD is widely used to study the conformation and structure of nucleosides and nucleic acids. nih.govnih.govyoutube.com For a chiral derivative, the sign and intensity of the Cotton effects in the ECD spectrum could be compared with quantum chemical predictions to assign the absolute configuration of its stereocenters.

Vibrational Circular Dichroism (VCD): This technique measures circular dichroism in the infrared region, corresponding to the vibrational transitions of the molecule. VCD provides rich stereochemical information and is a powerful tool for determining the absolute configuration of complex organic molecules in solution.

Iv. Computational and Theoretical Investigations of 6 Methylamino 1h Purin 8 7h One Electronic Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. pageplace.de Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or a simplified form of it), providing detailed information about molecular structure and energy. pageplace.de

The ground state represents the most stable electronic configuration of a molecule. DFT calculations are frequently employed to determine key ground-state properties. For purine (B94841) systems, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy and distribution of these frontier orbitals determine the molecule's reactivity, including its ability to donate or accept electrons. For instance, in related purines, the HOMO is often distributed over the electron-rich imidazole (B134444) and pyrimidine (B1678525) rings, while the LUMO's location indicates sites susceptible to nucleophilic attack.

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance for 6-(Methylamino)-1H-purin-8(7H)-one |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Provides a baseline for comparing the stability of different isomers and conformers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | A method for partitioning the molecule's electron density among its atoms. | Reveals the electrostatic potential and identifies positively and negatively charged regions, which are key for intermolecular interactions. |

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. pageplace.denih.gov By calculating the response of the molecule's electron cloud to external magnetic or electric fields, various spectroscopic parameters can be simulated.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁵N. nih.gov These calculations involve determining the magnetic shielding around each nucleus. The accuracy of these predictions, when compared with experimental data, can confirm a proposed structure. nih.govnih.gov A common workflow involves generating multiple possible conformations, optimizing their geometries with DFT, and then performing the NMR calculation, often including a solvent model to improve accuracy. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the stretching, bending, and twisting of chemical bonds can be calculated. oatext.com This produces a theoretical infrared (IR) and Raman spectrum. Comparing the calculated frequencies and intensities with experimental spectra helps assign specific peaks to particular vibrational modes, confirming the presence of functional groups like C=O, N-H, and the purine ring system. oatext.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. pageplace.denih.gov This allows for the prediction of the λ_max_ values in a UV-Vis spectrum, providing insight into the molecule's chromophores. nih.gov

Tautomerism and Isomerism Studies using Theoretical Chemistry

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.govwiley-vch.de Purines, including this compound, can exist in multiple tautomeric forms due to the presence of several nitrogen atoms and an exocyclic amino group where a proton can reside. nih.gov It is crucial to identify the most stable tautomer, as different tautomers have distinct chemical properties and biological activities. wiley-vch.de

Theoretical chemistry is indispensable for studying tautomerism. By calculating the relative energies (including Gibbs free energy) of all possible tautomers, the dominant form under specific conditions (e.g., in the gas phase or in a solvent) can be predicted. nih.govnih.gov For example, studies on guanine (B1146940), a closely related purine, have shown that the keto form is significantly more stable than the enol form. Computational models also reveal that the environment plays a key role; the relative stability of purine tautomers can shift dramatically when moving from the gas phase to a polar solvent like water due to differing dipole moments and solvation energies. nih.govnih.gov

Furthermore, computational methods can map the entire tautomerization pathway, identifying the transition state structure and calculating the activation energy required for the proton transfer to occur.

Table 2: Theoretical Analysis of Tautomerism

| Tautomer Attribute | Computational Method | Information Gained |

|---|---|---|

| Relative Stability | DFT, Ab initio energy calculations (ΔG, ΔE) | Identifies the most abundant tautomer(s) in equilibrium. nih.gov |

| Transition State | Transition State Search Algorithms (e.g., QST2/3) | Determines the molecular structure at the peak of the energy barrier between two tautomers. |

| Activation Energy | Energy difference between reactant and transition state | Quantifies the kinetic barrier for interconversion; a high barrier indicates a slow process. |

| Solvent Effects | Solvation Models (e.g., PCM, SMD) | Predicts how the tautomeric equilibrium shifts in different solvents. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. ed.ac.uknih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic picture of the molecule's behavior.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape—the full range of three-dimensional shapes it can adopt due to bond rotations. nih.gov By simulating the molecule for nanoseconds or longer, one can identify the most populated conformations and the transitions between them.

MD is also crucial for studying solvation. By explicitly simulating the molecule surrounded by hundreds or thousands of solvent molecules (e.g., water), one can analyze the structure and dynamics of the solvation shell. This reveals detailed information about hydrogen bonding between the purine and water, the orientation of water molecules, and how the solvent influences the purine's conformation. nih.govnih.gov Analysis of metrics like the Root-Mean-Square Deviation (RMSD) can indicate the stability of the molecule's structure over the course of the simulation. nih.gov

Reaction Mechanism Studies of Synthetic Pathways and Chemical Transformations

Computational chemistry can illuminate the step-by-step mechanisms of chemical reactions. pageplace.de For the synthesis of a purine derivative, theoretical methods can be used to propose and validate a reaction pathway. nih.govnih.gov This involves calculating the energies of all reactants, products, intermediates, and transition states along a proposed path.

By mapping the potential energy surface, the most energetically favorable route can be determined. For example, in the construction of the purine ring system, calculations can help determine whether a proposed cyclization step is feasible by calculating its activation energy. nih.gov This provides a molecular-level understanding that can be used to optimize reaction conditions, such as temperature and catalysts, to improve the yield of synthetic procedures. nih.gov

Intermolecular Interactions and Binding Site Analysis using Computational Methods

The function of a molecule is often determined by how it interacts with other molecules, such as water, ions, or biological macromolecules like proteins and nucleic acids. Computational methods can characterize these non-covalent interactions with high precision. unt.edu

Quantum mechanical methods like Symmetry-Adapted Perturbation Theory (SAPT) or Energy Decomposition Analysis (EDA) can dissect the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, polarization, and dispersion (van der Waals forces). unt.edu This reveals the fundamental nature of the binding. For this compound, this analysis would quantify the strength of hydrogen bonds formed by its N-H and C=O groups and the contribution of π-stacking interactions involving the purine ring.

When studying the interaction with a biological target, a common approach is to use hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. pageplace.de In this approach, the ligand and the critical amino acids in the binding site are treated with high-accuracy QM, while the rest of the protein is treated with computationally less expensive MM. This allows for an accurate description of bond-making, bond-breaking, and charge transfer within the active site of a large biological system. pageplace.de

V. Mechanistic Studies of Biomolecular Interactions with 6 Methylamino 1h Purin 8 7h One and Its Analogues

Enzyme Inhibition Kinetics and Mechanism of Action

Purine (B94841) analogues are well-established as antimetabolites that interfere with nucleic acid synthesis, often by inhibiting key enzymes. wikipedia.orgnih.govnih.gov The mechanism of action for these compounds typically involves metabolic activation to their nucleotide forms, which can then compete with endogenous nucleotides, inhibiting enzymes like DNA polymerases or being incorporated into DNA or RNA, leading to cytotoxicity. nih.gov

The core structure of the title compound, 8-oxoguanine, is a substrate for the base excision repair (BER) pathway, primarily initiated by the 8-oxoguanine DNA glycosylase (OGG1) in humans. nih.govnih.gov OGG1 recognizes and catalyzes the excision of the 8-oxoG base from a DNA duplex. nih.gov The kinetic mechanism of OGG1 is complex, involving several pre-excision conformational steps: (i) an initial encounter with the eversion (flipping out) of the damaged base from the DNA helix, (ii) the insertion of specific enzyme residues into the DNA helix, and (iii) an isomerization of the enzyme into its catalytically active form. nih.gov Kinetic studies have revealed that the insertion step is a key determinant for the enzyme's specificity for an 8-oxoG:C base pair over other mismatches. nih.gov

Analogues of purines have been shown to inhibit a variety of other enzymes. For instance, certain xanthine (B1682287) derivatives, which share the purine core, act as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov These inhibitors function by binding to the active site of the enzyme, as demonstrated by molecular docking studies. nih.gov

Binding Site Characterization via Molecular Docking and Molecular Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of ligands within the active sites of proteins. nih.gov These methods have been extensively applied to understand the interactions of 8-oxoguanine and its analogues with their biological targets.

MD simulations of DNA duplexes containing 8-oxoG have shown that the lesion significantly alters the local DNA structure, hydration patterns, and ion binding compared to undamaged DNA. nih.govunamur.be These structural and dynamic perturbations are believed to be crucial for the initial recognition of the lesion by repair enzymes like OGG1. nih.gov Simulations have detailed the energetic landscape of the base eversion process, where the damaged 8-oxoG base is flipped out of the DNA helix and into the enzyme's active site. nih.govmdpi.com The energy barrier for everting 8-oxoG is significantly lower than for a normal guanine (B1146940), a key factor in the enzyme's specificity. nih.gov Within the OGG1 active site, the O8 atom of 8-oxoG forms a critical hydrogen bond with the side chain of Lys249, an interaction that is absent for guanine and helps to distinguish the lesion from its undamaged counterpart. nih.gov

For other purine analogues, docking studies have successfully clarified their binding modes. In the case of DPP-IV inhibitors, docking revealed a favorable binding affinity within the enzyme's active site, guiding the synthesis of more potent compounds. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) analogues have been studied through molecular docking to understand their inhibition of cyclin-dependent kinases (CDKs), revealing key interactions within the ATP-binding pocket. researchgate.net

Allosteric Modulation and Cooperative Binding Mechanisms

Allosteric modulation occurs when a ligand binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govnih.govwikipedia.org This mechanism allows for more nuanced control of biological processes. nih.gov In the context of purine-recognizing proteins, allosteric modulation is most studied for adenosine (B11128) receptors (A1 and A3). nih.govnih.gov Various small molecules, such as benzoylthiophene derivatives, have been identified as positive allosteric modulators (PAMs) that enhance the receptor's response to its natural agonist, adenosine. nih.govnih.gov

Cooperative binding is a related phenomenon where the binding of one ligand molecule to a multi-subunit protein influences the binding affinity of subsequent ligand molecules at other sites. numberanalytics.comwikipedia.org This can be positive (increasing affinity) or negative (decreasing affinity). While specific studies on 6-(Methylamino)-1H-purin-8(7H)-one are lacking, there is evidence for such mechanisms in related systems. For example, the binding of the repair enzyme OGG1 to an 8-oxoG lesion in DNA is thought to induce an allosteric change in the DNA structure that facilitates the binding of transcription factors like NF-κB, linking DNA repair to gene expression regulation. nih.gov

Table 1: Examples of Allosteric Modulators for Purine Receptors

| Receptor | Modulator Class | Type of Modulation | Reference |

| A1 Adenosine Receptor | Benzoylthiophene derivatives | Positive (PAM) | nih.govnih.gov |

| A3 Adenosine Receptor | 3-(2-pyridinyl)isoquinolines | Allosteric Modulator | nih.gov |

| A3 Adenosine Receptor | 1H-imidazo-[4,5-c]quinolin-4-amines | Allosteric Modulator | nih.gov |

Receptor Binding Dynamics and Ligand-Receptor Complex Formation

Biophysical Characterization Techniques

Several biophysical techniques are essential for characterizing the binding dynamics between ligands and their receptors.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is a powerful tool that provides a complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govmalvernpanalytical.com ITC has been used to measure the binding of various purines and their analogues to protein targets. csic.es For high-affinity interactions that are difficult to measure directly, a displacement titration method can be employed where the high-affinity ligand competes with a pre-bound, weaker ligand. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors molecular interactions in real-time. harvard.edu In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the binding of the other molecule (the analyte) flowing over the surface is detected as a change in the refractive index. harvard.eduyoutube.com This allows for the determination of kinetic parameters, such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. harvard.edu SPR is highly sensitive and is widely used for screening compound libraries, including fragments, against protein targets like GPCRs and for characterizing anti-prion compounds. nih.govelsevierpure.com

Nucleic Acid (DNA/RNA) Interaction Mechanisms

The interaction of this compound with nucleic acids is best understood by examining its core structure, 8-oxoguanine (8-oxoG), a ubiquitous lesion resulting from oxidative stress. nih.govwikipedia.org

Interaction with DNA: 8-oxoG in DNA is highly mutagenic because it can ambiguously pair with both cytosine (in the anti conformation) and adenine (B156593) (in the syn conformation). nih.govnih.gov This mispairing with adenine during DNA replication can lead to G:C to T:A transversion mutations if not repaired. nih.gov The mechanism of repair by the OGG1 enzyme involves the recognition of the lesion and its local structural distortion, followed by the eversion of the 8-oxoG base out of the DNA helix into the enzyme's active site for excision. nih.govmdpi.comnsc.ru The presence of 8-oxoG in promoter regions of genes can also act as an epigenetic mark, modulating gene transcription by influencing the binding of transcription factors. nih.govwikipedia.orgnih.gov

Interaction with RNA: Guanine is also susceptible to oxidation in RNA, forming 8-oxo-7,8-hydroxyguanine (o8G). portlandpress.comnih.gov This modification can disrupt cellular processes by affecting mRNA translation and stability. nih.govresearchgate.net Studies have shown that the presence of a single 8-oxoG lesion can destabilize an RNA:RNA duplex. oup.com Specific RNA-binding proteins (RBPs) have been identified that preferentially bind to 8-oxoG-containing RNA, including Polynucleotide phosphorylase (PNPase), Y-box binding protein 1 (YB-1), and others. portlandpress.comnih.gov These proteins are critical for cell survival under oxidative stress and may be involved in the degradation or stabilization of oxidized RNA transcripts. portlandpress.comresearchgate.net For instance, the respiratory syncytial virus (RSV) appears to hijack the host's OGG1 enzyme to protect its own RNA genome from oxidative damage, ensuring replication fidelity. plos.org

Protein-Ligand Interaction Thermodynamics and Energetics

Understanding the thermodynamic driving forces behind protein-ligand interactions is essential for rational drug design. The binding of a ligand to a protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Thermodynamic parameters for the interaction of 8-oxoG within DNA have been determined using techniques like UV melting profiles. These studies have shown that the presence of an 8-oxoG:C pair can destabilize a DNA duplex, an effect that is dependent on the neighboring base sequence. nsc.ru Molecular dynamics simulations have provided further energetic insights, calculating the free energy barriers for processes like the eversion of 8-oxoG from the DNA helix. nih.gov The simulations revealed that the energy barrier for flipping 8-oxoG is about 4 kcal/mol, which is substantially lower than the ~7–8 kcal/mol barrier for normal guanine, providing a thermodynamic basis for the specificity of repair enzymes. nih.gov

Isothermal titration calorimetry (ITC) is the gold standard for directly measuring these thermodynamic parameters for protein-ligand interactions. malvernpanalytical.com ITC experiments on the binding of various purine analogues to protein domains have provided precise values for binding affinity, enthalpy, and entropy, allowing for a detailed characterization of the forces (e.g., hydrogen bonds, hydrophobic interactions) that drive complex formation. csic.es

Table 2: Thermodynamic Parameters for DNA Duplex Stability

| Duplex Feature | Stacking Context | Thermodynamic Effect | Reference |

| oxoG:C pair | Poorly stacking | Destabilizing | nsc.ru |

| oxoG:A mispair | - | Equilibrium shifted toward open state | nsc.ru |

Predicted Metabolic Transformations and Enzyme Specificity (in a theoretical or mechanistic context)

The metabolic fate of xenobiotics, including purine analogues like this compound, is a critical determinant of their biological activity and clearance. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, a robust theoretical framework for its biotransformation can be constructed based on the well-established metabolic pathways of structurally similar N-methylated purines and related heterocyclic compounds. The predicted metabolic transformations primarily involve oxidative pathways catalyzed by major enzyme systems such as cytochrome P450 (CYP) and monoamine oxidase (MAO).

Major Predicted Metabolic Pathways:

The metabolism of this compound is anticipated to proceed through several key reactions:

N-Demethylation: This is a very common metabolic route for N-methylated compounds. nih.govnih.gov The methyl group attached to the amino group at the C6 position is a likely target for oxidative demethylation by CYP enzymes. nih.govoptibrium.com This reaction would yield 6-amino-1H-purin-8(7H)-one (6-amino-8-oxopurine) and formaldehyde. The mechanism often involves an initial hydrogen atom abstraction from the methyl group, followed by hydroxylation to form an unstable carbinolamine intermediate that spontaneously decomposes. nih.gov Several CYP isoforms, notably from the CYP1A, CYP2C, and CYP3A subfamilies, are known to catalyze the N-demethylation of various substrates, including methylxanthines like caffeine. wikipedia.orgresearchgate.net

Oxidative Deamination: The primary amino group resulting from N-demethylation, or the initial methylamino group, could be a substrate for oxidative deamination. While monoamine oxidases (MAOs) are primary enzymes for the deamination of monoamines in neurotransmitters, other enzymes like adenine deaminase could potentially act on the purine ring's exocyclic amino groups. mdpi.comnih.gov Enzymatic deamination of 6-methyladenine, a structurally related compound, to hypoxanthine (B114508) has been observed, demonstrating the feasibility of this pathway. nih.gov This transformation would convert the 6-amino group to a carbonyl group, leading to the formation of a uric acid analogue.

Ring Hydroxylation: The purine ring system itself is susceptible to hydroxylation by CYP enzymes. nih.govnih.gov Aromatic hydroxylation is a common metabolic pathway for many heterocyclic compounds. For this compound, hydroxylation could theoretically occur at available carbon positions on the purine ring, leading to the formation of more polar metabolites.

Oxidation of the Purine Ring: Xanthine oxidase, a key enzyme in purine catabolism, catalyzes the oxidation of hypoxanthine to xanthine and further to uric acid. wikipedia.org Given that this compound is a purine derivative, it is plausible that it or its metabolites could interact with xanthine oxidase, leading to further oxidation of the purine ring structure.

Enzyme Specificity in a Theoretical Context:

The specificity of enzymes for this compound and its analogues would be dictated by the structural features of the substrate and the active site topology of the enzyme.

Cytochrome P450 (CYP) Isoforms: The metabolism of many drugs is dominated by a few key CYP isoforms, including CYP3A4, CYP2D6, CYP2C9, and CYP1A2. optibrium.com The N-demethylation of methylxanthines is primarily mediated by CYP1A2. researchgate.net Given the structural similarity, it is highly probable that CYP1A2, and potentially other isoforms like CYP3A4, would be involved in the N-demethylation of this compound. In silico models are often used to predict which P450 isoforms are most likely to metabolize a given compound. optibrium.comnews-medical.net

Xanthine Oxidase: This enzyme exhibits broad substrate specificity for purine-like structures. wikipedia.org It is plausible that metabolites of this compound, particularly those that have undergone deamination to resemble hypoxanthine or xanthine, would be substrates for xanthine oxidase.

Predicted Metabolites and Responsible Enzyme Systems

| Predicted Metabolite | Predicted Metabolic Reaction | Probable Enzyme System(s) |

| 6-Amino-1H-purin-8(7H)-one | N-Demethylation | Cytochrome P450 (e.g., CYP1A2, CYP3A4) nih.govoptibrium.comresearchgate.net |

| 6-(Methylamino)-1H-purin-2,8(7H,9H)-dione | Ring Hydroxylation | Cytochrome P450 nih.govnih.gov |

| 1H-Purine-2,6,8(3H,7H,9H)-trione (Uric Acid Analogue) | Oxidative Deamination followed by Ring Oxidation | Adenine Deaminase, Xanthine Oxidase wikipedia.orgnih.gov |

| Formaldehyde | N-Demethylation | Cytochrome P450 nih.gov |

Theoretical Metabolic Pathway of this compound

A theoretical metabolic pathway can be proposed based on the enzymatic reactions discussed. The initial and most likely step is the N-demethylation of this compound by CYP enzymes to form 6-Amino-1H-purin-8(7H)-one . This primary metabolite can then undergo oxidative deamination to yield a di-oxo purine derivative. Concurrently, the parent compound or its metabolites could be subject to ring hydroxylation at various positions, creating a diverse profile of more polar metabolites that can be more readily excreted. Further oxidation of the purine ring by enzymes like xanthine oxidase would lead to the formation of uric acid-like structures.

It is important to emphasize that this metabolic landscape is predictive and based on the established metabolism of analogous compounds. Definitive identification of the metabolites and the specific enzymes involved would require experimental validation through in vitro studies with human liver microsomes and recombinant enzymes, as well as in vivo studies.

Vi. Advanced Analytical Methodologies for Research and Characterization of 6 Methylamino 1h Purin 8 7h One

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the purity assessment and quantitative analysis of 6-(Methylamino)-1H-purin-8(7H)-one in diverse research samples. nih.govtaylorfrancis.com These techniques offer high resolution and sensitivity, allowing for the separation of the target compound from impurities and other components in complex mixtures.

In a typical research setting, a reversed-phase HPLC method might be developed to determine the purity of a synthesized batch of this compound. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection. For instance, a C18 column is often employed for the separation of purine (B94841) analogs. nih.govibna.ro The mobile phase could consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. rjptonline.org UV detection is commonly used, with the wavelength set to the maximum absorbance of the purine ring system. ibna.ro

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase (sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. frontiersin.org UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a powerful platform for the quantitative analysis of purine metabolites, including this compound, in biological matrices with high specificity and low detection limits. nih.govnih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Purine Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm | C18, 1.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Methanol | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 260 nm | UV at 260 nm or MS/MS |

| Injection Volume | 10 µL | 2 µL |

| Run Time | 20-30 min | 5-10 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability for GC analysis. nih.gov Trimethylsilylation (TMS) is a common derivatization technique used for polar molecules like purines, where active hydrogens are replaced by trimethylsilyl (B98337) groups.

GC-MS is particularly valuable for metabolite profiling studies. mdpi.com After extraction from a biological matrix, the metabolites, including potential transformation products of this compound, are derivatized and then separated by the gas chromatograph. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum for each, which acts as a "fingerprint" for identification. nih.gov This allows for the comprehensive analysis of metabolic pathways affected by the compound. frontiersin.org

Table 2: Typical GC-MS Parameters for Derivatized Purine Analysis

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 70°C, ramped to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Electrochemical Detection Methods for Purine Derivatives

Electrochemical detection methods offer a sensitive and selective alternative for the analysis of electroactive compounds like purine derivatives. biointerfaceresearch.com These methods are based on the oxidation or reduction of the analyte at an electrode surface. Various types of electrodes, including glassy carbon, carbon paste, and chemically modified electrodes, have been employed for the detection of purines. researchgate.netscispace.com

The development of electrochemical sensors with modified electrode surfaces has significantly improved the sensitivity and selectivity of purine analysis. nih.govresearchgate.net For instance, electrodes modified with nanomaterials like graphene oxide and gold nanoparticles have shown enhanced electrocatalytic activity towards the oxidation of purines, leading to lower detection limits. nih.govresearchgate.net These sensors can be used in techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to quantify purine derivatives in various samples. biointerfaceresearch.com The primary advantage of these methods lies in their simplicity, low cost, and potential for miniaturization. researchgate.net

Table 3: Comparison of Electrochemical Detection Techniques for Purines

| Technique | Principle | Advantages | Typical Detection Limit |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Provides information on redox processes. | µM range |

| Differential Pulse Voltammetry (DPV) | A potential waveform consisting of small pulses superimposed on a linearly changing potential is applied to the working electrode. | Higher sensitivity and better resolution than CV. | nM to µM range |

Capillary Electrophoresis for High-Resolution Separations and Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.gov It is particularly well-suited for the analysis of charged molecules like purine derivatives. CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. rsc.orgdiva-portal.org

In the context of this compound research, CE can be used for purity analysis and the determination of the compound in complex matrices. nih.gov Furthermore, CE is a powerful tool for studying non-covalent interactions, such as drug-protein binding. taylorfrancis.comnih.govitu.edu.tr By observing changes in the electrophoretic mobility of a protein in the presence of the compound, the binding affinity and stoichiometry can be determined. taylorfrancis.com This is crucial for understanding the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Table 4: Capillary Electrophoresis Modes for Purine Analysis

| CE Mode | Separation Principle | Application for this compound |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility. nih.gov | Purity analysis, quantitative determination. nih.gov |

| Affinity Capillary Electrophoresis (ACE) | Separation based on the specific interaction between an analyte and a ligand in the buffer. | Drug-protein interaction studies. nih.gov |

Thermoanalytical Techniques (e.g., Thermogravimetry-Differential Thermal Analysis) for Thermal Stability and Decomposition Studies in Research

Thermoanalytical techniques are essential for characterizing the thermal properties of materials. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often used in tandem to study the thermal stability and decomposition of compounds like this compound. researchgate.netscielo.br

TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the presence of volatile components. researchgate.net DTA, on the other hand, measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. wikipedia.org This allows for the detection of physical and chemical changes such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic events. researchgate.netscielo.brwikipedia.org These studies are critical in the solid-state characterization of a research compound, providing insights into its stability and potential for polymorphism.

Table 5: Information Obtained from Thermoanalytical Techniques

| Technique | Measurement | Information Provided |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Decomposition temperature, thermal stability, presence of solvates. researchgate.net |

| Differential Thermal Analysis (DTA) | Temperature difference vs. Temperature | Melting point, crystallization temperature, phase transitions, decomposition. wikipedia.org |

Vii. Structure Activity Relationship Sar and Rational Design Principles for 6 Methylamino 1h Purin 8 7h One Derivatives

Systematic Modification of the 6-(Methylamino) Moiety and Purine (B94841) Core and their Impact on Molecular Interactions

The biological activity of purine derivatives is highly sensitive to substitutions on the core ring system. The substituent at the C6 position, in this case, the methylamino group, plays a critical role in molecular interactions and target binding. nih.gov Studies on various 6-substituted purines have shown that altering this position significantly impacts biological outcomes. For instance, in a series of purine derivatives developed as positive inotropes, thioether-linked substituents at C6 were found to be superior to their oxygen and nitrogen isosteres, demonstrating that subtle atomic changes can lead to substantial differences in activity. researchgate.net

Furthermore, modifications at other positions on the purine core are crucial for tuning the molecule's properties. Direct C-H arylation at the C8 position is a powerful technique for introducing diverse chemical moieties, allowing for a broad exploration of the chemical space around the scaffold. researchgate.netmdpi.com The regioselectivity of substitutions, particularly alkylation at the N7 versus the N9 position, is another key factor. Direct alkylation often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product. nih.gov The specific substitution pattern can dramatically alter the molecule's shape and how it presents its hydrogen bonding groups and hydrophobic surfaces to a biological target. nih.govmdpi.com

Computational studies on the interaction of modified purines with biological targets like riboswitches have revealed that the number and position of amino substituents can profoundly affect binding affinity and specificity. nih.gov These findings underscore the importance of systematic and strategic modification of both the exocyclic groups and the purine core itself to achieve desired molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is invaluable for predictive design, allowing researchers to estimate the activity of yet-unsynthesized molecules and prioritize the most promising candidates, thereby saving time and resources.

The QSAR process involves several key steps:

Data Set Assembly: A collection of compounds with known structures and measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation. nih.govmdpi.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. researchgate.netmalariaworld.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF), are used to build an equation that links the descriptors to the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using the external test set and statistical cross-validation techniques. nih.govnih.gov

For purine-like scaffolds, QSAR models have successfully predicted activity and guided optimization. For example, a study on 1,2,4-triazolo[1,5-a]pyrimidines, which are bioisosteres of purines, developed a robust QSAR model using descriptors related to hydrophobicity (slogP) and surface area (vsurf). mdpi.com The resulting equation allowed for the prediction of antimalarial activity. mdpi.com A successful QSAR equation for a series of 6-(Methylamino)-1H-purin-8(7H)-one derivatives would similarly enable the rational design of more potent compounds by identifying the key structural features that drive activity.

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Atomic Net Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity, polar interactions |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity and cell membrane permeability |

| 3D Descriptors | van der Waals Surface Area, Solvent Accessible Surface Area | 3D shape and interaction potential |

Pharmacophore Modeling and Ligand-Based Design Strategies

When the 3D structure of the biological target is unknown, ligand-based design strategies like pharmacophore modeling are particularly useful. researchgate.net A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.